2-ethyl-3-methyl-1-benzofuran-4-ol

Beschreibung

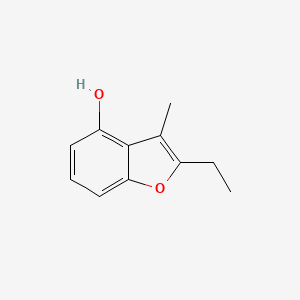

2-Ethyl-3-methyl-1-benzofuran-4-ol is a substituted benzofuran derivative characterized by a fused benzene and oxygen-containing furan ring system. The compound features a hydroxyl group at the 4-position, an ethyl substituent at C2, and a methyl group at C3 (Figure 1). This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the alkyl substituents.

The synthesis of such benzofuran derivatives typically involves cyclization reactions, such as acid-catalyzed intramolecular cyclization of phenolic precursors or transition-metal-mediated coupling strategies. Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-3 have been critical in resolving its molecular geometry, confirming planarity of the benzofuran core and intramolecular hydrogen bonding involving the hydroxyl group.

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

2-ethyl-3-methyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C11H12O2/c1-3-9-7(2)11-8(12)5-4-6-10(11)13-9/h4-6,12H,3H2,1-2H3 |

InChI-Schlüssel |

FHFZQMYBQUMQPX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C2=C(C=CC=C2O1)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation of a phenol derivative, followed by cyclization to form the benzofuran ring . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.

Industrial Production Methods: Industrial production of benzofuran derivatives, including 2-ethyl-3-methyl-1-benzofuran-4-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-ethyl-3-methyl-1-benzofuran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The benzofuran ring can be reduced under hydrogenation conditions to form dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-ethyl-3-methyl-1-benzofuran-4-ol exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzofuran ring can interact with hydrophobic pockets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

4-Hydroxy-6-methylpyran-2-one ()

Key differences include:

- Ring System : Pyran-2-one has a six-membered lactone ring, whereas benzofuran features a fused benzene-furan system.

- Reactivity: The pyranone’s ketone group enables nucleophilic additions (as reported in ) , whereas benzofuran derivatives like 2-ethyl-3-methyl-1-benzofuran-4-ol undergo electrophilic substitution at the aromatic ring.

- Hydrogen Bonding : Both compounds form intramolecular hydrogen bonds, but the benzofuran’s hydroxyl group participates in stronger resonance stabilization due to aromatic conjugation.

5-Methyl-1-benzofuran-3-ol

This analog lacks the ethyl and 4-hydroxy substituents. The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, leading to lower aqueous solubility compared to this compound.

Physicochemical Properties

The table below compares key properties of this compound with analogs (hypothetical data based on methodology from cited evidence):

Key Observations :

- The hydroxyl group in this compound enhances solubility relative to non-hydroxylated benzofurans but reduces it compared to pyranones due to aromatic ring hydrophobicity.

- Ethyl and methyl substituents increase LogP, suggesting higher lipid membrane permeability.

Stability and Reactivity

- Thermal Stability: The benzofuran core in this compound exhibits greater thermal stability (decomposition >200°C) than pyranones, which often decarboxylate at lower temperatures.

- Oxidative Resistance: Alkyl substituents in the benzofuran derivative protect the hydroxyl group from oxidation, whereas pyranones are more prone to ring-opening under oxidative conditions .

Methodological Considerations

Crystallographic tools like SHELX and ORTEP-3 have been instrumental in elucidating the molecular structures of these compounds. For example, SHELXL refinement confirmed the planar geometry of this compound, while ORTEP-3 visualized intermolecular interactions critical for understanding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.